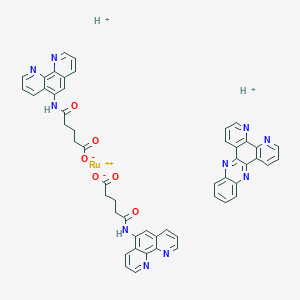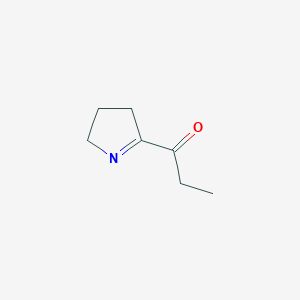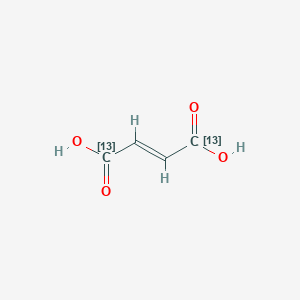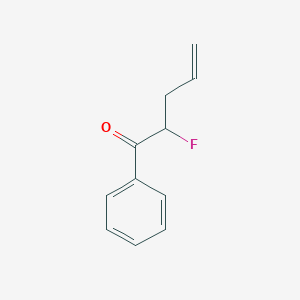
2-Fluoro-1-phenylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-phenylpent-4-en-1-one, also known as 2F-DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential use in treating depression and anxiety disorders.
Mechanism Of Action
The exact mechanism of action of 2-Fluoro-1-phenylpent-4-en-1-one is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of mood, pain, and cognition. By blocking the NMDA receptor, 2-Fluoro-1-phenylpent-4-en-1-one may produce its antidepressant and analgesic effects.
Biochemical And Physiological Effects
2-Fluoro-1-phenylpent-4-en-1-one has been shown to produce dose-dependent effects on behavior, locomotion, and pain sensitivity in animal models. It has also been found to alter brain activity in areas involved in mood regulation and pain processing. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been shown to have a long half-life in the body, which may contribute to its prolonged effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Fluoro-1-phenylpent-4-en-1-one in lab experiments is its similarity to ketamine, which has been extensively studied for its potential therapeutic effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been found to have fewer side effects than ketamine, which may make it a safer alternative for clinical use. However, one limitation of using 2-Fluoro-1-phenylpent-4-en-1-one is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on 2-Fluoro-1-phenylpent-4-en-1-one. One area of interest is its potential use in treating depression and anxiety disorders, particularly in patients who do not respond to traditional antidepressant medications. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic effects of 2-Fluoro-1-phenylpent-4-en-1-one.
Synthesis Methods
The synthesis of 2-Fluoro-1-phenylpent-4-en-1-one involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylpentanone. The resulting compound is then reacted with hydrofluoric acid to introduce the fluorine atom at the 2-position of the pentanone ring. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-Fluoro-1-phenylpent-4-en-1-one has been used in scientific research for its potential use in treating depression and anxiety disorders. It has been found to have similar effects to ketamine, which has been shown to have rapid antidepressant effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been studied for its potential use in treating chronic pain and addiction.
properties
CAS RN |
157690-12-5 |
|---|---|
Product Name |
2-Fluoro-1-phenylpent-4-en-1-one |
Molecular Formula |
C11H11FO |
Molecular Weight |
178.2 g/mol |
IUPAC Name |
2-fluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2 |
InChI Key |
OZJOUIAHKYJUNA-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
synonyms |
4-Penten-1-one, 2-fluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






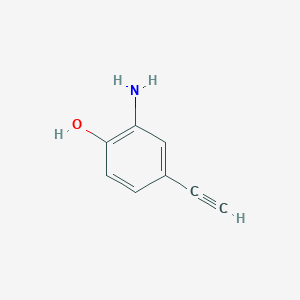
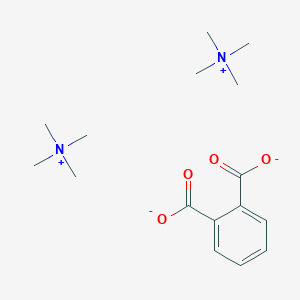

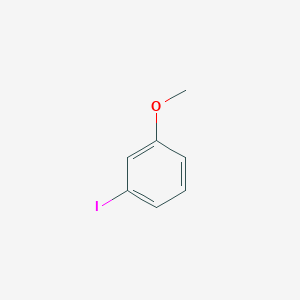
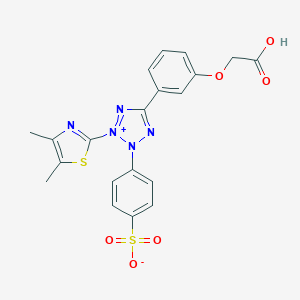
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
